molecular formula C24H22ClN5O2 B6505626 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921879-79-0

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B6505626
CAS No.: 921879-79-0
M. Wt: 447.9 g/mol
InChI Key: RNAUJVFKXXKTNT-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridin-3-one core with a 3-chlorophenyl-substituted piperazine moiety attached via a carbonyl group at position 5. A methyl group is present at position 5, and a phenyl group occupies position 2 (Figure 1). Its structural framework is designed to optimize interactions with central nervous system (CNS) targets, particularly serotonin receptors, given the pharmacological relevance of arylpiperazine derivatives in antidepressants like Trazodone .

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c1-27-15-20(22-21(16-27)24(32)30(26-22)18-7-3-2-4-8-18)23(31)29-12-10-28(11-13-29)19-9-5-6-17(25)14-19/h2-9,14-16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAUJVFKXXKTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Piperazine Moiety

The nature and position of substituents on the piperazine ring significantly influence biological activity and pharmacokinetics. Key analogs include:

Compound Name Piperazine Substituent Position 5 Substituent Core Structure CAS Number Molecular Weight
Target Compound 3-Chlorophenyl Methyl Pyrazolo[4,3-c]pyridin-3-one - ~443.87 g/mol*
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one 2-Fluorophenyl Ethyl Pyrazolo[4,3-c]pyridin-3-one 921880-71-9 457.90 g/mol
7-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one 4-Fluorophenyl Methyl Pyrazolo[4,3-c]pyridin-3-one 921573-98-0 431.46 g/mol
BB68514 (7-[4-(2-Chloro-6-fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[...]) 2-Chloro-6-fluorobenzoyl Methyl Pyrazolo[4,3-c]pyridin-3-one 1021026-62-9 493.92 g/mol

Notes:

  • Halogen Effects : The 3-chlorophenyl group in the target compound may enhance receptor binding affinity compared to fluorophenyl analogs due to chlorine’s larger atomic radius and electron-withdrawing properties .
  • Complex Substituents : BB68514 () incorporates a benzoyl group, which may improve solubility but increase molecular weight, affecting blood-brain barrier permeability.

Core Heterocycle Modifications

The pyrazolo-pyridinone core distinguishes the target compound from analogs with pyrazolo-pyrimidinone or pyrano-pyrazole frameworks:

Compound Class Example (CAS/Reference) Biological Relevance
Pyrazolo[4,3-c]pyridin-3-one Target Compound Optimized for CNS receptor interaction
Pyrazolo[1,5-a]pyrimidin-7(4H)-one MK7 () Anticancer and antimicrobial activity
Pyrano[2,3-c]pyrazole 6-Amino-4-(4-methoxyphenyl)-... () Antifungal and antibacterial applications

Key Differences :

  • Ring Size and Rigidity: The pyrazolo[4,3-c]pyridin-3-one core offers a planar structure conducive to π-π stacking with aromatic residues in receptor binding pockets, whereas pyrano-pyrazoles () introduce oxygen atoms that may alter hydrogen-bonding interactions .

Position 5 Substituent Effects

The methyl group at position 5 in the target compound contrasts with ethyl () or hydrogen (e.g., MK7 in ) substituents:

  • Methyl vs.
  • Impact on Bioavailability : The methyl group balances hydrophobicity, likely improving oral absorption compared to bulkier analogs .

Comparison with Analogs :

  • Trazodone derivatives () use mechanochemical synthesis under phase-transfer catalysis (PTC), achieving higher yields (46%) than traditional methods .
  • Fluorophenyl analogs () require halogen-specific protection-deprotection steps, increasing synthesis complexity .

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